molecular formula C16H18INO B6604474 4-Benzoyl-N,N,N-trimethylanilinium iodide CAS No. 31688-74-1

4-Benzoyl-N,N,N-trimethylanilinium iodide

Cat. No.: B6604474
CAS No.: 31688-74-1
M. Wt: 367.22 g/mol
InChI Key: AISUASLWCKKDRT-UHFFFAOYSA-M
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Description

4-Benzoyl-N,N,N-trimethylanilinium iodide is a quaternary ammonium salt that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a benzoyl group attached to an N,N,N-trimethylanilinium moiety, with iodide as the counterion. It is known for its dual reactivity through both the aryl group and the N-methyl groups, making it a versatile reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-N,N,N-trimethylanilinium iodide typically involves the quaternization of 4-benzoyl-N,N-dimethylaniline with methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a polar aprotic solvent such as acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete quaternization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-N,N,N-trimethylanilinium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzoyl-N,N,N-trimethylanilinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzoyl-N,N,N-trimethylanilinium iodide involves its dual reactivity through the aryl group and the N-methyl groups. This dual reactivity allows it to participate in both electrophilic and nucleophilic reactions. The compound can act as an electrophilic methylating agent, where the methyl groups are transferred to nucleophilic substrates. Additionally, the aryl group can undergo various substitution reactions, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-N,N,N-trimethylanilinium iodide is unique due to its combination of a benzoyl group and a quaternary ammonium structure. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable reagent in both academic and industrial settings .

Properties

IUPAC Name

(4-benzoylphenyl)-trimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18NO.HI/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISUASLWCKKDRT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585565
Record name 4-Benzoyl-N,N,N-trimethylanilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31688-74-1
Record name NSC176000
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzoyl-N,N,N-trimethylanilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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